molecular formula C18H20N4O10 B565471 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside CAS No. 1147438-51-4

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside

Cat. No.: B565471
CAS No.: 1147438-51-4
M. Wt: 452.376
InChI Key: QDEIGUDBEORJET-SFFUCWETSA-N
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Preparation Methods

The synthesis of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside involves multiple steps, starting from readily available carbohydrate precursors. The general synthetic route includes the protection of hydroxyl groups, introduction of the azido group, and acetylation of the remaining hydroxyl groups. The reaction conditions typically involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures . Industrial production methods may involve similar steps but are optimized for larger scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen gas, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes and molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies. Additionally, the compound can act as a substrate for glycosidases, leading to the cleavage of glycosidic bonds and the release of the nitrophenyl group, which can be detected spectrophotometrically .

Comparison with Similar Compounds

Similar compounds to 3,4,6-Tri-O-acetyl-P-nitrophenyl 2-azido-2-deoxy-alpha-D-galactopyranoside include:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various research fields.

Properties

IUPAC Name

[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEIGUDBEORJET-SFFUCWETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858511
Record name 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147438-51-4
Record name 4-Nitrophenyl 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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